molecular formula C27H44O B079186 5alpha-Cholest-22-en-16-one, (Z)- CAS No. 14949-13-4

5alpha-Cholest-22-en-16-one, (Z)-

Cat. No.: B079186
CAS No.: 14949-13-4
M. Wt: 384.6 g/mol
InChI Key: LSZPVTKRHUBUAV-QAFAJIIISA-N
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Description

5α-Cholest-22-en-16-one, (Z)- is a steroid derivative based on the cholestane skeleton. Its structure features:

  • A ketone group at position 16.
  • A Z-configured double bond at position 22.
  • The 5α stereochemistry, indicating a hydrogen atom in the α-orientation at position 5.

The molecular formula is C₂₇H₄₄O, with a molecular weight of 384.6 g/mol . This compound is part of a broader family of cholestane derivatives, which often serve as intermediates in steroid synthesis or as bioactive molecules. Its ketone group distinguishes it from related alcohols (e.g., 5α-Cholest-22-en-16-ol), influencing its reactivity and physicochemical properties.

Properties

CAS No.

14949-13-4

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-23,25H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,25+,26+,27+/m1/s1

InChI Key

LSZPVTKRHUBUAV-QAFAJIIISA-N

SMILES

CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](/C=C\CC(C)C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

(Z)-5α-Cholest-22-en-16-one

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

Key analogs include cholestane derivatives with modifications at position 16 or 22:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Double Bond Configuration Key IR Absorption (cm⁻¹)
5α-Cholest-22-en-16-one, (Z)- C₂₇H₄₄O 384.6 Ketone (C16) Z 1715 (C=O stretch)
5α-Cholest-22-en-16-ol, (Z)- C₂₇H₄₆O 386.6 Alcohol (C16) Z 3300 (-OH stretch)
5α-Cholest-22-en-16-one, (E)- C₂₇H₄₄O 384.6 Ketone (C16) E 1715 (C=O stretch)
5α-Cholestane-16-ol C₂₇H₄₈O 388.7 Alcohol (C16) Saturated 3300 (-OH stretch)

Key Observations :

  • The ketone at C16 reduces polarity compared to the alcohol analog, lowering melting points (e.g., 120–122°C for the ketone vs. 135–137°C for the alcohol) .

Spectroscopic Characterization

  • Mass Spectrometry :
    • The molecular ion peak for 5α-Cholest-22-en-16-one, (Z)- appears at m/z 384 , distinguishing it from the alcohol analog (m/z 386) .
  • ¹H NMR :
    • The Z-configuration at C22 results in downfield shifts for protons near the double bond due to steric deshielding.
    • The C16 ketone eliminates the -OH proton signal present in alcohol analogs.
  • ¹³C NMR :
    • A carbonyl carbon resonance at ~208 ppm confirms the ketone group .

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